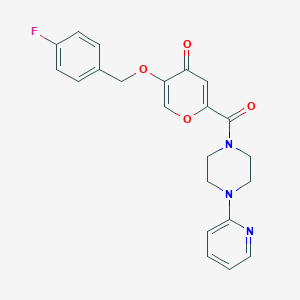

5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one

Description

This compound features a pyran-4-one core substituted with a 4-fluorobenzyloxy group at the 5-position and a 4-(pyridin-2-yl)piperazine-1-carbonyl moiety at the 2-position. The pyridinyl-piperazine moiety may facilitate hydrogen bonding and target binding, commonly observed in kinase inhibitors or GPCR modulators .

Properties

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O4/c23-17-6-4-16(5-7-17)14-29-20-15-30-19(13-18(20)27)22(28)26-11-9-25(10-12-26)21-3-1-2-8-24-21/h1-8,13,15H,9-12,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTNNMYWQGNYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-((4-fluorobenzyl)oxy)-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)-4H-pyran-4-one , with the CAS number 1021213-40-0, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies, and presenting relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 408.4 g/mol . The structure features a pyranone core substituted with a piperazine moiety, which is known to influence its biological properties.

| Property | Value |

|---|---|

| CAS Number | 1021213-40-0 |

| Molecular Formula | C22H21FN4O3 |

| Molecular Weight | 408.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimelanogenic Effects

Recent studies have highlighted the compound's potential as a tyrosinase inhibitor , which is significant in treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to reduced melanin production.

A study evaluating various compounds with the 4-fluorobenzylpiperazine moiety demonstrated that certain derivatives exhibited competitive inhibition of tyrosinase from Agaricus bisporus. For instance, one derivative showed an IC50 value of 0.18 μM , making it approximately 100-fold more effective than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that the presence of the fluorobenzyl group enhances the inhibitory potency.

Neuroprotective Properties

Another area of interest is the neuroprotective potential of this compound. Compounds featuring piperazine rings have been documented for their ability to interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

-

Tyrosinase Inhibition Study

- Objective : To evaluate the antimelanogenic effects of compounds based on piperazine.

- Findings : The compound exhibited significant inhibition of tyrosinase activity, supporting its use in formulations aimed at reducing hyperpigmentation.

- : The study concluded that derivatives containing the 4-fluorobenzylpiperazine structure could be promising candidates for cosmetic applications targeting skin pigmentation disorders.

-

Neuropharmacological Assessment

- Objective : To assess the neuroprotective effects of similar piperazine derivatives.

- Findings : Preliminary results indicated that compounds with similar structures could modulate neurotransmitter release and exhibit protective effects against oxidative stress in neuronal cell lines.

- : Further investigation into these mechanisms could reveal new therapeutic strategies for neurodegenerative conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Pyridin-4(1H)-one Core (CAS 1021223-22-2)

- Structure : Replaces pyran-4-one with pyridin-4(1H)-one and adds a methyl group at the 1-position.

- The methyl group may reduce rotational freedom, enhancing selectivity .

- Molecular Weight : 423.4 g/mol (vs. target compound’s ~427.4 g/mol).

Pyrazolo[3,4-b]Pyridin-4(7H)-one Core (CAS 941995-59-1)

- Structure: Pyrazolo-pyridinone core with a furan-2-carbonyl-piperazine group.

- Impact: The fused pyrazole ring introduces additional hydrogen-bonding sites.

Substituent Modifications

Benzyloxy Group Variations

- 5-[(2-Chlorobenzyl)Oxy] Analogue (C23H22ClFN2O3) :

- 3-Methoxybenzyl Variant :

Piperazine-Linked Heterocycles

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.